molecular formula C13H11N4O4P B5855103 1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea

1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea

Cat. No.: B5855103
M. Wt: 318.22 g/mol
InChI Key: AJYIHJAPGBJREQ-UHFFFAOYSA-N
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Description

1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea is a complex organic compound that features a benzodioxaphosphol ring and a pyridine carbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea typically involves multi-step organic reactions. The starting materials might include benzodioxaphosphol derivatives and pyridine carbonyl compounds. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the urea group.

    Cyclization: reactions to form the benzodioxaphosphol ring.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity. This might involve:

    Catalysts: to speed up reactions.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Depending on the reaction, solvents like ethanol, methanol, or dichloromethane might be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amines.

Scientific Research Applications

1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating their function.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Such as gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-3-carbonylamino)urea: Similar structure but with a different position of the carbonylamino group.

    1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)thiourea: Similar structure but with a thiourea group instead of urea.

Uniqueness

1-(1,3,2-Benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea might be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(1,3,2-benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N4O4P/c18-12(9-5-7-14-8-6-9)15-16-13(19)17-22-20-10-3-1-2-4-11(10)21-22/h1-8H,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYIHJAPGBJREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)NC(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N4O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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